(3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one
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Overview
Description
(3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a methoxyphenyl and a phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-1-(4-Hydroxy-3-methoxyphenyl)-3,5-decanediol
- 1-methyl 3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl]methyl propanedioate
Uniqueness
(3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one is unique due to its specific chiral configuration and the presence of both methoxyphenyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
88362-81-6 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3S,5R)-3-(4-methoxyphenyl)-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C19H20O2/c1-21-19-9-7-15(8-10-19)17-11-16(12-18(20)13-17)14-5-3-2-4-6-14/h2-10,16-17H,11-13H2,1H3/t16-,17+/m1/s1 |
InChI Key |
GVPGTZQXPVBWTP-SJORKVTESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@H](CC(=O)C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(CC(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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